5-Chloro-thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

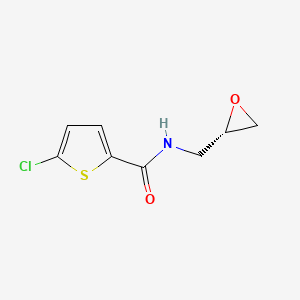

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCNCXTSFGOGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799012-78-5 | |

| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid (CAS 24065-33-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-thiophene-2-carboxylic acid, with the CAS registry number 24065-33-6, is a halogenated heterocyclic carboxylic acid. It serves as a pivotal building block in organic synthesis, most notably as a key intermediate in the manufacture of the anticoagulant medication Rivaroxaban.[1][2] Its thiophene (B33073) core, substituted with both a chloro and a carboxylic acid group, provides two reactive sites for further chemical modifications, making it a versatile reagent in the development of novel pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis and application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and use in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClO₂S | [3][4] |

| Molecular Weight | 162.59 g/mol | [3][4] |

| Appearance | White to cream or light yellow crystalline powder | [3] |

| Melting Point | 154-158 °C | [2][3] |

| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [3] |

| pKa | 3.32 ± 0.10 (Predicted) |

Solubility

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (615.04 mM) | [5] |

| Methanol | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane (B109758) | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Water | Slightly soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule. The carboxyl carbon is characteristically found in the downfield region of the spectrum (typically 165-185 ppm).[6][7]

| Carbon Atom | Chemical Shift (ppm) Range |

| C=O (Carboxylic Acid) | 165-185 |

| Thiophene Ring Carbons | 120-150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Additional peaks in the fingerprint region are associated with the C-Cl, C-S, and C-H bonds of the thiophene ring.[8]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z 162, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use appropriate personal protective equipment, including:

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat or other protective clothing

-

A NIOSH-approved respirator if dust is generated

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of 5-chloro-2-thiophenecarboxaldehyde.[9][10]

Protocol: One-pot synthesis from 2-Thiophenecarboxaldehyde [10][11]

-

Chlorination: In a suitable reaction vessel, dissolve 2-thiophenecarboxaldehyde in a solvent. Introduce or add a chlorinating agent (e.g., chlorine gas). Maintain the reaction at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC). The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without isolation.

-

Oxidation: Prepare a pre-cooled solution of sodium hydroxide (B78521). Slowly add the solution containing 5-chloro-2-thiophenecarboxaldehyde to the sodium hydroxide solution, maintaining a low temperature (e.g., -5 to 0 °C).

-

After the addition is complete, slowly introduce chlorine gas while maintaining the temperature between 15-30 °C.

-

Once the reaction is complete (monitored by TLC or HPLC), cool the mixture to 5-10 °C and quench the reaction by adding a 10% aqueous solution of sodium sulfite.

-

Work-up and Purification: Add an organic solvent such as dichloromethane for extraction to remove impurities. Separate the aqueous layer and acidify it with 30% hydrochloric acid to a pH of 1-2.

-

A white solid will precipitate. Collect the solid by suction filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product under reduced pressure.

Synthesis of this compound.

Application in the Synthesis of Rivaroxaban

This compound is a crucial precursor in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The following protocol outlines the amide coupling step.

Protocol: Amide Coupling to form Rivaroxaban [12][13]

-

Acid Chloride Formation: In a round-bottom flask, treat this compound with an excess of thionyl chloride. Reflux the mixture for approximately 2 hours. After the reaction is complete, remove the excess thionyl chloride under vacuum to yield the crude 5-chlorothiophene-2-carbonyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane. In a separate flask, prepare a solution of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one and a base (e.g., triethylamine) in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C and slowly add the solution of 5-chlorothiophene-2-carbonyl chloride.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.

-

Work-up and Purification: Filter the reaction mixture and wash the filter cake with dichloromethane. The collected solid is the crude Rivaroxaban.

-

Further purification can be achieved by recrystallization from a suitable solvent to yield pure Rivaroxaban.

Synthesis of Rivaroxaban from this compound.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role in the synthesis of Rivaroxaban. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and essential protocols for its synthesis and application. The provided information is intended to support researchers and professionals in the fields of medicinal chemistry and process development in the safe and effective use of this versatile chemical intermediate.

References

- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 3. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 4. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 11. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 12. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20170267669A1 - Process for the Preparation of Rivaroxaban - Google Patents [patents.google.com]

physicochemical characteristics of 5-chlorothiophene-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chlorothiophene-2-Carboxylic Acid

Introduction

5-Chlorothiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Notably, it is a key intermediate in the production of the anticoagulant drug Rivaroxaban.[1][3] A thorough understanding of its physicochemical properties is paramount for researchers and professionals in drug development and chemical synthesis to ensure optimal reaction conditions, formulation, and biological application. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃ClO₂S | [4] |

| Molecular Weight | 162.59 g/mol | [4] |

| Appearance | White to gray to brown crystalline powder; Cream-yellow powder | [1][3] |

| Melting Point | 154-158 °C | [3][5] |

| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [3][5] |

| Density | 1.466 g/cm³ (Predicted) | [3][5] |

Chemical and Solubility Properties

| Property | Value | Source |

| pKa | 3.32 ± 0.10 (Predicted) | [1] |

| Solubility | DMSO: ≥ 100 mg/mL; Slightly soluble in Methanol | [2][6] |

| InChI Key | QZLSBOVWPHXCLT-UHFFFAOYSA-N | |

| CAS Number | 24065-33-6 | [3][5][7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.[8]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.[9][10]

-

Procedure:

-

A small, dry sample of 5-chlorothiophene-2-carboxylic acid is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 1-2 mm.[9]

-

The capillary tube is placed in a melting point apparatus, and the temperature is raised at a controlled rate.[10][11]

-

The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range.[8] For pure substances, this range is typically narrow.[8]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[12]

-

Apparatus: Calibrated pH meter, magnetic stirrer, burette, beaker.[13]

-

Procedure:

-

A solution of 5-chlorothiophene-2-carboxylic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.[13]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[13]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[12]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[14]

-

Apparatus: Conical flasks, constant temperature shaker bath, analytical balance, filtration system, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of solid 5-chlorothiophene-2-carboxylic acid is added to a flask containing a known volume of the solvent (e.g., water, buffer at a specific pH).

-

The flask is sealed and agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of 5-chlorothiophene-2-carboxylic acid in the clear, saturated filtrate is determined using a validated analytical method.[15]

-

This concentration represents the solubility of the compound in that solvent at the specified temperature.[16]

-

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.[17]

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.[18]

-

Procedure:

-

A small amount (typically 5-20 mg for ¹H NMR) of 5-chlorothiophene-2-carboxylic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[18][19]

-

The NMR tube is placed into the spectrometer's magnet.[19]

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize its homogeneity.[18]

-

A series of radiofrequency pulses are applied, and the resulting signals from the ¹H and ¹³C nuclei are detected.

-

The resulting spectrum provides information on the chemical environment of each nucleus, allowing for structural elucidation.

-

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Apparatus: FTIR (Fourier-Transform Infrared) spectrometer.

-

Procedure:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution.

-

The sample is placed in the path of an infrared beam.

-

The spectrometer measures the absorption of infrared radiation at various wavenumbers.

-

The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in 5-chlorothiophene-2-carboxylic acid, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-Cl stretch. The NIST WebBook provides an example IR spectrum for this compound.[20]

-

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[21][22]

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[23]

-

Procedure:

-

A sample of 5-chlorothiophene-2-carboxylic acid is introduced into the mass spectrometer.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[24]

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or [M-H]⁻, confirming the molecular weight of 162.59 g/mol . Fragmentation patterns can also provide structural information.[24] PubChem provides mass spectral data for 5-chlorothiophene-2-carboxylic acid.[4]

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound such as 5-chlorothiophene-2-carboxylic acid.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 5-Chlorothiophene-2-carboxylic acid CAS#: 24065-33-6 [m.chemicalbook.com]

- 2. sandoopharma.com [sandoopharma.com]

- 3. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 4. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 20. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

5-Chloro-thiophene-2-carboxylic acid molecular structure and IUPAC name

An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Molecular Structure and Chemical Identity

This compound is a substituted thiophene (B33073) derivative that serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of the anticoagulant medication Rivaroxaban.[1][2][3][4] Its chemical structure consists of a five-membered thiophene ring chlorinated at the 5-position and carboxylated at the 2-position.

The definitive identification of this compound is established by its International Union of Pure and Applied Chemistry (IUPAC) name and other chemical identifiers.

IUPAC Name: 5-chlorothiophene-2-carboxylic acid[5][6]

The molecular structure can be represented in various formats, including the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI).

-

SMILES: C1=C(SC(=C1)Cl)C(=O)O[5]

-

InChI: InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)[5][6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C5H3ClO2S | [1][3][4][5][6][8][9] |

| Molecular Weight | 162.59 g/mol | [1][3][4][5][6][9] |

| Appearance | White to light yellow crystal powder | [1][8] |

| Melting Point | 154-158 °C | [1][3][4] |

| Boiling Point (Predicted) | 287.0 ± 20.0 °C | [1][3] |

| pKa (Predicted) | 3.32 ± 0.10 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methodologies, each with distinct starting materials and reaction conditions. Below are detailed protocols for some of the commonly employed synthetic routes.

Synthesis via Chlorination and Oxidation of 2-Thiophenecarboxaldehyde

This one-pot method involves the chlorination of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized to the final product without isolation of the intermediate.[10]

Experimental Protocol:

-

Chlorination: Introduce or add a chlorinating agent to 2-thiophenecarboxaldehyde and maintain the reaction at a controlled temperature to facilitate the formation of 5-chloro-2-thiophenecarboxaldehyde.[10]

-

Oxidation: Slowly add the reaction mixture containing the intermediate to a pre-cooled sodium hydroxide (B78521) solution, ensuring the temperature does not exceed 30 °C.[10]

-

Following the addition, cool the mixture and slowly introduce chlorine gas while maintaining the temperature between 15-30 °C. Continue the reaction for several hours after the chlorine addition is complete.[10]

-

Work-up: Once the reaction is complete, as monitored by a suitable technique like TLC, cool the reaction mixture and quench with a sodium sulfite (B76179) solution.[10]

-

Extract the mixture with a solvent such as dichloromethane (B109758) to remove impurities.[10]

-

Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid to precipitate the crude product.[10]

-

Collect the solid by suction filtration and recrystallize to obtain pure this compound.[10]

Synthesis from 2-Chlorothiophene (B1346680) via Friedel-Crafts Acylation

This approach utilizes 2-chlorothiophene as the starting material, which undergoes a Friedel-Crafts acylation followed by hydrolysis.[1][2]

Experimental Protocol:

-

Acylation: React 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to generate 2-trichloroacetyl-5-chlorothiophene.[2]

-

Hydrolysis: Subject the resulting acylated intermediate to hydrolysis using a liquid alkali to yield this compound.[2]

Synthesis from 2-Chlorothiophene via Lithiation and Carboxylation

This method involves the direct functionalization of 2-chlorothiophene.[11]

Experimental Protocol:

-

Lithiation: Treat 2-chlorothiophene with n-butyllithium at a low temperature (≤ -30 °C) to selectively remove a proton from the 5-position.[11]

-

Carboxylation: Introduce carbon dioxide gas into the reaction mixture to form the carboxylate salt.[11]

-

Acidification: Terminate the reaction and acidify the mixture to obtain the final product, this compound.[11]

Logical Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformations from a common starting material.

Caption: A simplified workflow for the one-pot synthesis of this compound.

Applications in Drug Development

This compound is a compound of significant interest in the pharmaceutical industry due to its role as a primary building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

-

Rivaroxaban Synthesis: Its most prominent application is as a key intermediate in the manufacturing of Rivaroxaban, an orally administered anticoagulant that functions as a direct factor Xa inhibitor.[1][3][4]

-

Other Potential Applications: Research has also explored its use in the synthesis of other biologically active molecules, including anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals like herbicides and fungicides.[1][8]

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 4. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]

- 5. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 7. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 11. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-chloro-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-2-thiophenecarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, making a thorough understanding of its structural characterization essential for researchers and professionals in drug development. This document presents quantitative NMR data in a structured format, details experimental protocols, and includes visualizations to aid in the interpretation of the spectral data.

¹H and ¹³C NMR Spectral Data

The NMR spectra of 5-chloro-2-thiophenecarboxylic acid were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data reveals the chemical environment of each proton and carbon atom in the molecule, providing critical information for structural elucidation and purity assessment.

¹H NMR Data

The ¹H NMR spectrum exhibits two distinct signals in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| H-3 | 7.618 | Doublet | 1H | Thiophene ring proton |

| H-4 | 7.231 | Doublet | 1H | Thiophene ring proton |

Table 1: ¹H NMR spectral data for 5-chloro-2-thiophenecarboxylic acid in DMSO-d₆.

¹³C NMR Data

The ¹³C NMR spectrum shows five signals corresponding to the five carbon atoms in 5-chloro-2-thiophenecarboxylic acid. The chemical shifts for the thiophene ring carbons are based on data for the closely related compound, methyl 5-chlorothiophene-2-carboxylate, and serve as a reliable estimate. The chemical shift for the carboxylic acid carbon is based on typical values for this functional group.

| Signal | Chemical Shift (δ) [ppm] (estimated) | Assignment |

| C-5 | 137.64 | Thiophene ring carbon |

| C-3 | 133.13 | Thiophene ring carbon |

| C-2 | 132.01 | Thiophene ring carbon |

| C-4 | 127.17 | Thiophene ring carbon |

| COOH | ~162-165 | Carboxylic acid carbon |

Table 2: Estimated ¹³C NMR spectral data for 5-chloro-2-thiophenecarboxylic acid.

Experimental Protocols

The following is a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of 5-chloro-2-thiophenecarboxylic acid, based on standard laboratory procedures.

Sample Preparation:

-

Weigh approximately 10-20 mg of 5-chloro-2-thiophenecarboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-16 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) is used as the internal standard.

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Referencing: The solvent peak of DMSO-d₆ (δ = 39.52 ppm) is used as the internal standard.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical relationship between the structure of 5-chloro-2-thiophenecarboxylic acid and its NMR signals, as well as a typical experimental workflow.

Figure 1: Correlation between the molecular structure of 5-chloro-2-thiophenecarboxylic acid and its corresponding ¹H and ¹³C NMR signals.

Spectroscopic Analysis of 5-Chlorothiophene-2-Carboxylic Acid: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for 5-chlorothiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the spectral characteristics of the compound, outlines experimental protocols for data acquisition, and presents the data in a clear, comparative format.

Introduction

5-Chlorothiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₃ClO₂S. It serves as a significant building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of the anticoagulant drug Rivaroxaban.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quality control, and the monitoring of chemical reactions in which it is involved. This guide presents a detailed analysis of its FT-IR and mass spectrometry data.

FT-IR Spectroscopic Data

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-chlorothiophene-2-carboxylic acid exhibits characteristic absorption bands corresponding to its carboxylic acid and chlorothiophene moieties.

Table 1: FT-IR Peak Assignments for 5-Chlorothiophene-2-Carboxylic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 1760-1690 | C=O stretch | Carboxylic Acid |

| 1514-1532 | C=C stretch | Thiophene Ring |

| 1430-1454 | C=C stretch | Thiophene Ring |

| 1347-1367 | C-C stretch | Thiophene Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 1440-1395 & 950-910 | O-H bend | Carboxylic Acid |

| 850-650 | C-Cl stretch | Chloroalkane |

| 710-687 | C-S stretch | Thiophene Ring |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron ionization (EI) mass spectrum of 5-chlorothiophene-2-carboxylic acid shows the molecular ion peak and several characteristic fragment ions.

Table 2: Mass Spectrometry Data for 5-Chlorothiophene-2-Carboxylic Acid

| m/z | Ion | Relative Intensity |

| 162 | [M]⁺ | High |

| 164 | [M+2]⁺ | Approx. 1/3 of [M]⁺ |

| 145 | [M-OH]⁺ | Moderate |

| 117 | [M-COOH]⁺ | Moderate |

The presence of the [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are standard protocols for FT-IR and mass spectrometry analysis of solid organic compounds like 5-chlorothiophene-2-carboxylic acid.

FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) Method

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples with minimal preparation.[2][3]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4] Record a background spectrum of the empty ATR accessory.[4]

-

Sample Application: Place a small amount of the solid 5-chlorothiophene-2-carboxylic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

-

Data Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans over a wavenumber range of 4000-400 cm⁻¹.

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FT-IR Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a traditional technique for obtaining high-quality transmission FT-IR spectra of solid samples.[5][6][7]

-

Sample Preparation: Grind 1-2 mg of 5-chlorothiophene-2-carboxylic acid with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[7]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.[7]

-

Data Processing: The sample spectrum is ratioed against the KBr background spectrum to yield the final spectrum.

Mass Spectrometry: Direct Infusion Electrospray Ionization (ESI-MS)

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a compound.[8][9]

-

Sample Preparation: Dissolve a small amount of 5-chlorothiophene-2-carboxylic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1-10 µg/mL.[10]

-

Infusion: The sample solution is directly infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant m/z range.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion or pseudomolecular ion peak.

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to increase volatility.[11][12]

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) using a suitable derivatizing agent (e.g., diazomethane (B1218177) or BSTFA).[11]

-

GC Separation: Inject the derivatized sample into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to elute the compound.

-

Ionization and Mass Analysis: As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated and detected by the mass analyzer.

-

Data Analysis: The mass spectrum corresponding to the GC peak of the derivatized compound is analyzed to determine its fragmentation pattern and confirm its identity.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of 5-chlorothiophene-2-carboxylic acid.

Conclusion

The FT-IR and mass spectrometry data presented in this guide provide a detailed spectroscopic profile of 5-chlorothiophene-2-carboxylic acid. The characteristic FT-IR absorption bands and the mass spectral fragmentation pattern are valuable for the unambiguous identification and quality assessment of this important pharmaceutical intermediate. The outlined experimental protocols offer standardized procedures for obtaining reliable and reproducible data, supporting research, development, and manufacturing activities involving this compound.

References

- 1. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 2. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 3. mt.com [mt.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. shimadzu.com [shimadzu.com]

- 8. scilit.com [scilit.com]

- 9. Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

Solubility Profile of 5-Chlorothiophene-2-Carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-chlorothiophene-2-carboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and other areas of chemical research. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility Data

The solubility of 5-chlorothiophene-2-carboxylic acid and structurally similar compounds is summarized in the tables below. Direct quantitative data for 5-chlorothiophene-2-carboxylic acid is limited; therefore, data for analogous compounds are provided for comparative purposes to infer potential solubility characteristics.

Table 1: Solubility of 5-Chlorothiophene-2-Carboxylic Acid

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Slightly Soluble |

| Methanol | Not available | Soluble, Slightly Soluble |

| Water | 1824.85 mg/L (calculated) | Not available |

Table 2: Solubility of Structurally Similar Compounds for Comparison

| Compound | Solvent | Quantitative Solubility | Qualitative Solubility |

| 2-Thiophenecarboxylic Acid | Water | 80 g/L (20 °C)[1][2] | Soluble in hot water[1][3] |

| Ethanol | Not available | Very Soluble[4] | |

| Diethyl Ether | Not available | Very Soluble[4] | |

| Chloroform | Not available | Soluble, Slightly Soluble[1][4] | |

| Acetone | Not available | Slightly Soluble[1] | |

| 4-Chlorobenzoic Acid | Methanol | Not available | Freely Soluble[5] |

| Absolute Ethanol | Not available | Freely Soluble[5] | |

| Diethyl Ether | Not available | Freely Soluble[5] | |

| Water | Not available | Insoluble[5] | |

| Toluene | Not available | Insoluble[5] | |

| 3-Chlorobenzoic Acid | Ethanol | Not available | More soluble[6] |

| Dichloromethane | Not available | More soluble[6] | |

| Ethyl Acetate | Not available | More soluble[6] | |

| Water | 450 mg/L (15 °C)[7] | Moderately Soluble[6] | |

| o-Chlorobenzoic Acid | Acetone | Not available | Soluble |

| Ethanol | Not available | Soluble | |

| Diethyl Ether | Not available | Soluble | |

| Methanol | Not available | Soluble | |

| Water | Not available | Very poorly soluble |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as 5-chlorothiophene-2-carboxylic acid, in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of a solute in a given solvent at a specific temperature.

Materials:

-

5-chlorothiophene-2-carboxylic acid (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker incubator

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 5-chlorothiophene-2-carboxylic acid to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant using a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the quantification method.

-

Analyze the concentration of 5-chlorothiophene-2-carboxylic acid in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-Thiophenecarboxylic acid | 527-72-0 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. fudabio.com [fudabio.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 5-Chlorothiophene-2-Carboxylic Acid

For Immediate Release

A deep dive into the discovery, synthesis, and evolution of 5-chlorothiophene-2-carboxylic acid reveals a journey from academic curiosity to a cornerstone in modern medicine. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the history, synthesis, and physicochemical properties of this vital compound.

First identified in the mid-20th century, 5-chlorothiophene-2-carboxylic acid has emerged as a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban. Its history is a testament to the progression of organic synthesis, with methodologies evolving from classical reactions to more sophisticated and efficient industrial processes. This guide will trace this evolution, providing detailed experimental protocols for key synthetic routes and a thorough compilation of its chemical and physical characteristics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application. The following tables summarize the key physicochemical and spectroscopic data for 5-chlorothiophene-2-carboxylic acid.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClO₂S | [1] |

| Molecular Weight | 162.59 g/mol | [1] |

| Appearance | White to off-white or cream-yellow crystalline powder | [2][3] |

| Melting Point | 154-158 °C | [2][4] |

| Boiling Point (Predicted) | 287.0 ± 20.0 °C | [2] |

| CAS Number | 24065-33-6 | [3] |

| Spectroscopic Data | |

| ¹H NMR | See Table 2 |

| ¹³C NMR | See Table 3 |

| Infrared (IR) Spectroscopy | See Table 4 |

| Mass Spectrometry (MS) | See Table 5 |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.65 | d | 4.1 | H-3 |

| 7.09 | d | 4.1 | H-4 |

| 13.5 (broad s) | s | - | -COOH |

| Note: Solvent is typically DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration. |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 162.1 | C=O |

| 137.5 | C5 |

| 134.1 | C2 |

| 132.8 | C3 |

| 127.9 | C4 |

| Note: Solvent is typically DMSO-d₆. Assignments are based on computational predictions and experimental data.[5] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carbonyl) |

| 1420 | Medium | C-O-H bend |

| 1295 | Medium | C-O stretch |

| 800 | Strong | C-Cl stretch |

| Note: Characteristic peaks for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.[6][7] |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 162/164 | ~3:1 ratio | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 145/147 | Variable | [M-OH]⁺ |

| 117/119 | Variable | [M-COOH]⁺ |

| Note: The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the entire carboxyl group.[8][9][10] |

Historical Perspective and Evolution of Synthesis

While the exact first synthesis of 5-chlorothiophene-2-carboxylic acid is not definitively documented in readily available sources, early academic explorations into the chemistry of thiophene (B33073) derivatives in the mid-20th century likely led to its creation. A notable early reference is found in the Journal of the American Chemical Society in 1947, which discusses the synthesis of related compounds and provides a foundation for the methods that would follow.[11] The subsequent rise in its importance, particularly with the discovery of Rivaroxaban, spurred the development of more efficient and scalable synthetic routes.

The synthesis of 5-chlorothiophene-2-carboxylic acid has evolved significantly over the decades, driven by the need for higher yields, purity, and more environmentally friendly processes. Several key synthetic pathways have been established, each with its own advantages and disadvantages.

Caption: Evolution of synthetic approaches for 5-chlorothiophene-2-carboxylic acid.

Key Synthetic Methodologies

The following sections detail the primary methods for the synthesis of 5-chlorothiophene-2-carboxylic acid, complete with experimental protocols and logical workflows.

From 2-Chlorothiophene (B1346680)

This classical approach involves the Friedel-Crafts acylation of 2-chlorothiophene, followed by hydrolysis of the resulting ketone.[12]

Caption: Synthetic pathway from 2-chlorothiophene.

Experimental Protocol:

-

Acylation: To a cooled solution of 2-chlorothiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride. Slowly add trichloroacetyl chloride while maintaining a low temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Hydrolysis: Carefully quench the reaction mixture with ice-water. Extract the organic layer and wash it with brine. The crude 2-trichloroacetyl-5-chlorothiophene is then subjected to alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide (B78521).

-

Work-up and Isolation: After hydrolysis, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

From 2-Thiophenecarboxaldehyde

A more recent and often preferred industrial method involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation. This "one-pot" approach can be highly efficient.[11]

Caption: Synthetic pathway from 2-thiophenecarboxaldehyde.

Experimental Protocol:

-

Chlorination: Introduce chlorine gas into a solution of 2-thiophenecarboxaldehyde in a suitable solvent at a controlled temperature. The reaction progress is monitored until the desired level of chlorination is achieved.

-

Oxidation: The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is then oxidized without isolation. This is typically done by adding the reaction mixture to a pre-cooled solution of an oxidizing agent, such as sodium hypochlorite (B82951) (prepared in situ from sodium hydroxide and chlorine).

-

Work-up and Isolation: After the oxidation is complete, the reaction is quenched (e.g., with sodium sulfite). The aqueous phase is then acidified to precipitate the product. The solid is collected by filtration, washed, and dried. A final recrystallization step can be employed to achieve high purity.[11] A reported yield for this method is a high 98.8% with a purity of 92% before final purification.[12]

From 5-Chloro-2-acetylthiophene

Another established route is the oxidation of 5-chloro-2-acetylthiophene.[13]

Caption: Synthetic pathway from 5-chloro-2-acetylthiophene.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-chloro-2-acetylthiophene in a suitable solvent like acetone. Cool the solution in an ice bath.

-

Oxidation: Add an aqueous solution of a buffer, such as potassium dihydrogen phosphate, followed by the dropwise addition of an aqueous solution of sodium chlorite. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Isolation: Quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization. Yields for this method have been reported to be as high as 82.5%.[13]

Applications in Drug Development

The primary and most significant application of 5-chlorothiophene-2-carboxylic acid is as a crucial intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant.[4][14][15] Its unique structure allows for the efficient construction of the complex Rivaroxaban molecule. Beyond this, its reactive nature makes it a versatile building block for the development of other potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.[3]

Conclusion

5-Chlorothiophene-2-carboxylic acid has traversed a remarkable path from a chemical curiosity to an indispensable component in the synthesis of life-saving medications. The continuous refinement of its synthesis underscores the dynamic nature of chemical research and development, constantly striving for greater efficiency, safety, and sustainability. This guide provides a foundational understanding of this important molecule, intended to aid researchers and professionals in their ongoing efforts to innovate within the pharmaceutical landscape.

References

- 1. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 12. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 14. Thiophene - Wikipedia [en.wikipedia.org]

- 15. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) carboxylic acids are a class of heterocyclic organic compounds that have garnered significant attention in materials science and medicinal chemistry.[1][2] Their unique structure, characterized by a five-membered aromatic ring containing a sulfur atom and a carboxylic acid group, provides a versatile scaffold for chemical modification.[1][3] The electronic properties of these molecules can be finely tuned by the addition of various substituent groups, making them promising candidates for a wide range of applications, including organic electronics, sensors, and pharmaceuticals.[2][4] This guide provides a comprehensive overview of the electronic properties of substituted thiophene carboxylic acids, detailing the effects of substituents, experimental methodologies for their characterization, and a summary of key quantitative data.

The Influence of Substituents on Electronic Properties

The electronic behavior of substituted thiophene carboxylic acids is primarily governed by the nature and position of the substituent groups on the thiophene ring. These substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the thiophene ring. This generally leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO) and a slight effect on the Lowest Unoccupied Molecular Orbital (LUMO).[5] The overall result is a reduction in the HOMO-LUMO energy gap, which often corresponds to a red-shift (shift to longer wavelengths) in the material's absorption spectrum.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and halogen atoms pull electron density away from the thiophene ring. This typically stabilizes (lowers in energy) both the HOMO and LUMO levels. The effect on the LUMO is often more pronounced, leading to a decrease in the overall HOMO-LUMO gap.[5]

The position of the substituent also plays a critical role. Substitution at the C5 position of a thiophene-2-carboxylic acid, for instance, can have a more significant impact on the electronic properties than substitution at other positions due to its direct influence on the π-conjugated system.

The interplay of these factors allows for the precise tuning of the material's electronic characteristics, such as its charge transport capabilities, optical absorption, and reactivity.[6]

Quantitative Electronic Property Data

The electronic properties of substituted thiophene carboxylic acids are often quantified by the energy levels of their frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap. These parameters are crucial for predicting the material's behavior in electronic devices and its chemical reactivity. The following table summarizes representative data for a selection of substituted thiophene derivatives, calculated using Density Functional Theory (DFT).

| Compound | Substituent (at C5) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene-2-carboxylic acid | -H | -6.180 | -0.624 | 5.556 |

| 5-Nitrothiophene-2-carboxylic acid | -NO2 | -5.688 | -1.399 | 4.289 |

| 5-Aminothiophene-2-carboxylic acid | -NH2 | -5.585 | -1.514 | 4.071 |

| 5-Chlorothiophene-2-carboxylic acid | -Cl | -5.355 | -1.300 | 4.055 |

| 5-Methoxythiophene-2-carboxylic acid | -OCH3 | -5.538 | -1.594 | 3.944 |

Data is illustrative and based on trends reported in computational studies. Actual values may vary based on the specific computational method and basis set used.[7]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to characterize the electronic properties of these materials.

Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Apparatus: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][9]

-

Procedure:

-

The substituted thiophene carboxylic acid is dissolved in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).[9][10]

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

-

A potential is swept between defined limits, and the resulting current is measured.

-

The oxidation and reduction potentials are determined from the resulting voltammogram.

-

The HOMO and LUMO energies are then calculated using empirical formulas that relate them to the onset potentials of oxidation and reduction, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

-

UV-Visible Spectroscopy: This technique measures the absorption of light by the material as a function of wavelength, providing information about the electronic transitions and the optical band gap.

-

Apparatus: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

The absorption spectrum is recorded over a specific wavelength range (typically 200-800 nm).

-

The wavelength of maximum absorption (λmax) is identified.

-

The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][12] It has become an indispensable tool for predicting the electronic properties of molecules.[11][13]

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Procedure:

-

Geometry Optimization: The molecular structure of the substituted thiophene carboxylic acid is optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).[7]

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals (HOMO, LUMO), the total energy, and other electronic properties. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[11]

-

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can help to visualize the workflow of these experimental and computational techniques, as well as the logical relationships between molecular structure and electronic properties.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]

- 6. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Density functional theory - Wikipedia [en.wikipedia.org]

- 13. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Chloro-thiophene-2-carboxylic acid. The following sections detail the chemical's properties, associated hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its thiophene (B33073) ring structure, combined with its chlorinated nature, makes it a versatile building block in organic synthesis.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClO₂S | [1][2][3][4][5][6] |

| Molecular Weight | 162.59 g/mol | [3][7] |

| CAS Number | 24065-33-6 | [2][3][4][8] |

| Appearance | White to off-white or cream solid/powder | [1][8] |

| Melting Point | 154-158 °C | [7][9] |

| Purity | ≥ 97-98% | [1][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling. The primary hazards are associated with irritation and potential allergic reactions.[2][8][10]

GHS Hazard Statements: [2][3][9][10][11][12]

Signal Word: Warning or Danger[2][7][8][10][11]

Potential Health Effects: [8]

-

Inhalation: Causes respiratory tract irritation.[8][11] Delayed pulmonary edema may occur.[8]

-

Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis.[8]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[8]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[8]

-

Use of a chemical fume hood is strongly recommended to control exposure to dust.[8]

-

Facilities must be equipped with an eyewash station and a safety shower.[8]

Personal Protective Equipment (PPE): [2][7][8][10][11]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection:

-

Respiratory Protection: If dust is generated, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[8] A dust mask (type N95 or equivalent) is recommended.[7]

Handling Procedures:

-

Minimize dust generation and accumulation.[8]

-

Wash hands and any exposed skin thoroughly after handling.[2][4][10]

-

Contaminated work clothing should not be allowed out of the workplace.[2][4][9]

Storage:

-

Keep the container tightly closed to prevent moisture ingress.[4][8][9]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency and First-Aid Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][11] |

| Skin Contact | Remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[2][8][11] |

| Inhalation | Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[8][11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |

Notes to Physician: Treat symptomatically and supportively.[8]

Accidental Release and Disposal Measures

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.[8][11] Ensure adequate ventilation.[11]

-

Spill Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dusty conditions.[8][11] Clean the spill site thoroughly after material pickup is complete.[11]

-

Environmental Precautions: Do not let the product enter drains or the environment.[11]

Disposal:

-

Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations.[11] The material should be disposed of in an approved waste disposal plant.[4][5]

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[8][9][11] Water spray can also be used.[9][11]

-

Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][11]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8][11] These may include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[5]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.[9]

-

Chemical Stability: The product is stable under normal storage and handling conditions.[5]

-

Conditions to Avoid: Incompatible products.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Visualized Workflows

Risk Assessment and Handling Workflow

The following diagram illustrates the logical workflow for assessing risks and implementing safe handling procedures for this compound.

Caption: Workflow for risk assessment and safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 7. 5-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. georganics.sk [georganics.sk]

- 12. scribd.com [scribd.com]

The Emerging Therapeutic Potential of the 5-Chlorothiophene-2-Carboxylic Acid Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-chlorothiophene-2-carboxylic acid scaffold is a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban.[1] Beyond its established role in antithrombotic agents, this heterocyclic motif is gaining significant attention as a privileged structure for the development of novel therapeutic agents across a spectrum of diseases, including cancer and microbial infections. This technical guide provides an in-depth analysis of the current understanding of the biological activities associated with the 5-chlorothiophene-2-carboxylic acid core, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 5-chlorothiophene-2-carboxylic acid scaffold have demonstrated promising anticancer properties, primarily through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Chlorothiophene-Based Chalcones

Chalcones incorporating a 5-chlorothiophene moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds represent a promising class of anticancer agents.[2][3]

Quantitative Data:

| Compound | Cancer Cell Line | IC50 (µg/mL)[3] |

| (E)-1-(5-chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4) | WiDr (Colorectal) | 0.77 |

| (E)-1-(5-chlorothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C6) | WiDr (Colorectal) | 0.45 |

Experimental Protocol: Anticancer Activity Assessment of Chlorothiophene-Based Chalcones [3]

-

Cell Culture: WiDr colorectal cancer cells are seeded at a density of approximately 10,000 cells per 100 µL in 96-well microplates and incubated for 24 hours in a CO2 incubator.

-

Compound Treatment: The synthesized chlorothiophene-based chalcone (B49325) analogs are dissolved in an appropriate solvent and added to the cells at various concentrations.

-

Incubation: The treated cells are incubated for a further 24 hours.

-

Cytotoxicity Assay: The viability of the cancer cells is determined using a suitable cytotoxicity assay, such as the MTT assay. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Modulation of Signaling Pathways

Thiophene (B33073) derivatives have been shown to exert their anticancer effects by modulating key signaling pathways crucial for tumor progression. While specific studies on 5-chlorothiophene-2-carboxylic acid derivatives are emerging, the broader class of thiophene compounds has been implicated in the regulation of the AKT/MAPK and Wnt/β-catenin pathways.[4][5]

Caption: Putative signaling pathways modulated by thiophene derivatives in cancer cells.

Antimicrobial Activity: A New Frontier

The 5-chlorothiophene-2-carboxylic acid scaffold is also being explored for its potential in developing novel antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.

Thiophene-2-Carbohydrazide (B147627) Derivatives

Hydrazide derivatives of thiophene carboxylic acids have been synthesized and screened for their antimicrobial properties. These compounds have demonstrated notable activity against various microbial strains.[6]

Quantitative Data:

| Compound | Microorganism | MIC (µg/mL)[6] |

| Spiro-indoline-oxadiazole derivative (17) | Clostridium difficile | 2 - 4 |

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing [1][6][7][8][9][10]

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined concentration (e.g., McFarland standard).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-